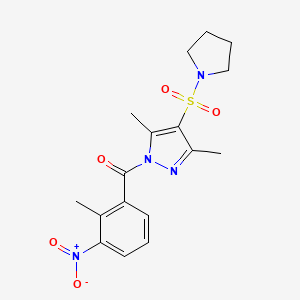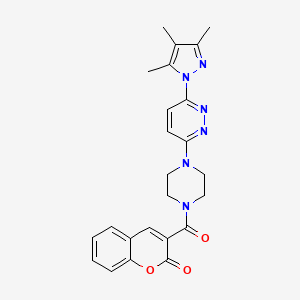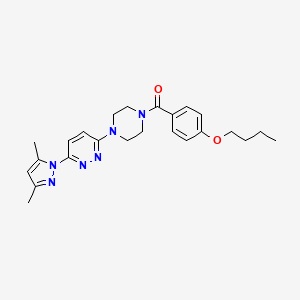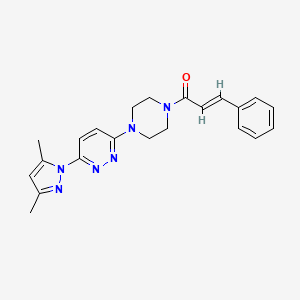
3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Vue d'ensemble
Description
3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of various functional groups, including a nitrobenzoyl group, a pyrrolidine sulfonyl group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps, each requiring specific reagents and conditions:
-
Formation of the Pyrazole Core: : The initial step involves the formation of the pyrazole core. This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions. The choice of solvent and temperature can significantly influence the yield and purity of the pyrazole core.
-
Introduction of the Nitrobenzoyl Group: : The nitrobenzoyl group can be introduced through an acylation reaction. This involves the reaction of the pyrazole core with a nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
-
Sulfonylation with Pyrrolidine Sulfonyl Chloride: : The final step involves the introduction of the pyrrolidine sulfonyl group. This can be achieved through the reaction of the intermediate compound with pyrrolidine sulfonyl chloride in the presence of a base. The reaction conditions, such as temperature and solvent, need to be carefully controlled to ensure the successful incorporation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation Products: Oxidized derivatives of the nitro group, such as nitroso compounds.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Compounds where the pyrrolidine group has been replaced by other nucleophiles.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity, particularly due to the presence of the nitrobenzoyl and sulfonyl groups, makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets. Further research would be needed to explore its pharmacological properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole would depend on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrobenzoyl group could be involved in redox reactions, while the sulfonyl group could participate in binding interactions with proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(morpholine-1-sulfonyl)-1H-pyrazole: Similar structure but with a morpholine sulfonyl group instead of a pyrrolidine sulfonyl group.
3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(piperidine-1-sulfonyl)-1H-pyrazole: Similar structure but with a piperidine sulfonyl group instead of a pyrrolidine sulfonyl group.
Uniqueness
The uniqueness of 3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pyrrolidine sulfonyl group, in particular, may influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds with different sulfonyl groups.
Propriétés
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-11-14(7-6-8-15(11)21(23)24)17(22)20-13(3)16(12(2)18-20)27(25,26)19-9-4-5-10-19/h6-8H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXQLNEMNRKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B3202015.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B3202017.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B3202025.png)
![[1,1'-biphenyl]-4-yl(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B3202030.png)


![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3202047.png)

![1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B3202069.png)
![1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3202075.png)



